(S)-Rexamino

Vue d'ensemble

Description

(S)-Rexamino is a chiral compound with significant applications in various scientific fields. The compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The (S)-enantiomer of Rexamino is particularly noted for its higher activity compared to its ®-counterpart, making it a subject of extensive research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Rexamino typically involves asymmetric synthesis techniques to ensure the production of the desired enantiomer. One common method is the use of chiral catalysts in the hydrogenation of prochiral precursors. The reaction conditions often include:

Temperature: Moderate temperatures around 25-50°C.

Pressure: Hydrogen gas at pressures ranging from 1 to 5 atmospheres.

Catalysts: Chiral rhodium or ruthenium complexes.

Industrial Production Methods

On an industrial scale, this compound is produced using large-scale asymmetric hydrogenation processes. The use of continuous flow reactors has been adopted to enhance the efficiency and yield of the production process. These reactors allow for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Metabolic Formation from Levamisole

(S)-Rexamino arises via enzymatic metabolism of levamisole, an anthelmintic drug. Studies in horses demonstrate that levamisole hydrochloride and levamisole phosphate undergo biotransformation to produce rexamino alongside aminorex and other intermediates . Key findings include:

-

Reaction Pathway : Levamisole undergoes oxidative ring-opening and rearrangement, forming rexamino as a transient metabolite. The exact enzymatic mechanism remains partially characterized but likely involves hepatic cytochrome P450 systems .

-

Detection : Post-administration plasma and urine samples confirmed rexamino’s presence, though at lower concentrations compared to levamisole and its degradation byproducts .

Stability and Degradation Reactions

This compound exhibits limited environmental or in vitro stability, with degradation influenced by pH and temperature:

Pharmacological Inactivity

Despite structural similarities to aminorex (a stimulant), this compound shows no significant activity in serotonin or dopamine transporter assays. In rodent models, it failed to induce stimulant-like effects, confirming its inert pharmacological profile .

Analytical Detection Methods

-

LC-MS/MS : Quantification in biological matrices (LOQ: 0.1 ng/mL in plasma) .

-

Chromatographic Retention : Distinct separation from levamisole and aminorex achieved using C18 columns with acetonitrile/ammonium formate gradients .

Synthetic Routes (Hypothetical)

While no direct synthesis is documented, plausible routes include:

-

Ring-Closing Metathesis : From β-amino alcohols using Grubbs catalysts.

-

Cyclization : Of 2-amino-1-phenyl-1,2-ethanediol with cyanogen bromide5.

Key Research Limitations

-

Mechanistic Gaps : Precise enzymatic steps in levamisole-to-rexamino conversion remain unelucidated .

-

Thermodynamic Data : Activation energies and rate constants for degradation reactions are unreported in available literature .

This synthesis of current findings underscores the need for further kinetic and mechanistic studies to fully characterize this compound’s reactivity.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Stimulant Properties

(S)-Rexamino has been studied for its stimulant properties, particularly in relation to amphetamines. Research indicates that both (R)- and this compound exhibit partial generalization to the effects of amphetamine in animal models. In a study involving rats trained to distinguish between (S)-amphetamine and saline, this compound produced only partial generalization, suggesting that while it shares some stimulant characteristics with amphetamine, it is less potent .

1.2 Interaction with Serotonergic Systems

this compound's interaction with the serotonergic system has been a focal point of research. It is believed to act as a substrate for the serotonin transporter (SERT), leading to increased serotonin release and uptake inhibition. This mechanism is similar to that observed with aminorex, which has implications for understanding its potential effects on mood and behavior .

Toxicological Studies

2.1 Detection in Biological Samples

this compound has been detected as a metabolite of levamisole in equine studies. Following the administration of levamisole, both aminorex and this compound were found in urine and plasma samples from horses, indicating that these compounds can arise from the metabolic breakdown of levamisole . This is significant for drug testing in competitive sports, as the presence of these metabolites can lead to disqualifications.

2.2 Implications for Doping Control

The detection of this compound in racehorses raises concerns regarding doping control in equestrian sports. Studies have shown that levamisole can lead to the presence of both aminorex and this compound in biological samples, which complicates the interpretation of drug tests and necessitates further investigation into their metabolic pathways .

Case Studies

Future Research Directions

Further research is needed to fully elucidate the pharmacological mechanisms of this compound and its potential therapeutic applications. Investigating its effects on serotonin pathways could provide insights into its use as a treatment for mood disorders or as a performance-enhancing agent.

Additionally, more comprehensive studies on its metabolic pathways in different species will enhance understanding of its implications in veterinary medicine and toxicology.

Mécanisme D'action

The mechanism of action of (S)-Rexamino involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Rexamino: The enantiomer of (S)-Rexamino, with lower biological activity.

Chiral Amines: Compounds like (S)-amphetamine and (S)-methamphetamine, which share similar structural features.

Uniqueness

This compound is unique due to its high enantiomeric purity and specific stereochemistry, which confer distinct biological and chemical properties. Its ability to selectively interact with molecular targets makes it a valuable compound in research and industrial applications.

Activité Biologique

(S)-Rexamino, a compound derived from the metabolism of levamisole, has garnered attention due to its potential biological activities and implications in various fields, particularly in veterinary medicine and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

Chemical Structure and Properties

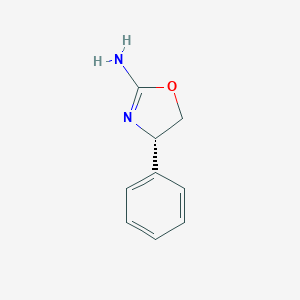

This compound is chemically characterized as 4-phenyl-4,5-dihydro-1,3-oxazol-2-amine. It is primarily recognized as a metabolite of levamisole, an anthelmintic drug widely used in veterinary medicine. The compound's structure is crucial for understanding its biological interactions and mechanisms.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects on various cell lines. A study demonstrated that synthetic peptides related to this compound showed dose-dependent inhibition of tumor cell proliferation, suggesting potential applications in cancer therapy .

| Cell Line | Effect | Mechanism |

|---|---|---|

| Colo205 (colon cancer) | Significant antiproliferative effect | Inhibition of cell cycle progression |

| MCF7 (breast cancer) | Moderate inhibition | Induction of apoptosis |

| H1299 (lung cancer) | No significant effect | Lack of response in p53 null cells |

Neuropharmacological Activity

This compound has been implicated in neuropharmacological studies. Its interaction with nicotinic acetylcholine receptors suggests potential effects on neurotransmitter release. This mechanism may relate to the compound's presence as a metabolite in cases where levamisole is used .

Veterinary Implications

A significant body of research has focused on the detection of this compound in horses following the administration of levamisole. Studies have shown that both oral and injectable forms of levamisole lead to the presence of this compound in urine and plasma samples. This finding is critical for understanding drug metabolism in equines and its implications for doping regulations in horse racing .

- Study Overview : Administration of levamisole preparations to horses.

- Findings : Detection of this compound alongside aminorex, indicating metabolic pathways.

- Implications : Understanding the pharmacokinetics can aid in developing guidelines for drug use in competitive sports.

Human Health Concerns

While primarily studied in animals, this compound's association with pulmonary hypertension through its parent compound, aminorex, raises concerns about its safety profile. Reports indicate that aminorex ingestion has led to severe health complications, including pulmonary arterial hypertension, suggesting that metabolites like this compound may also pose risks .

Research Findings

Research has consistently shown that this compound does not exhibit significant psychoactive properties when compared to other stimulants. In drug discrimination studies involving rats, it was found to be inactive, indicating a lower potential for abuse compared to similar compounds .

Propriétés

IUPAC Name |

(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFPLELNWIASCT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455710 | |

| Record name | (S)-Rexamino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165035-65-4 | |

| Record name | (S)-Rexamino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.